![molecular formula C9H11N3O2S B6647629 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one is a heterocyclic compound that features both oxadiazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one typically involves the formation of the oxadiazole and thiazole rings followed by their coupling. One common method involves the reaction of a thioamide with an acyl hydrazide to form the oxadiazole ring. This is followed by the cyclization with a halogenated compound to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles.
Applications De Recherche Scientifique
3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one involves its interaction with various molecular targets. The oxadiazole and thiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.
Thiazole derivatives: Known for their anti-inflammatory and anticancer activities.
Uniqueness
3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one is unique due to the combination of oxadiazole and thiazole rings in a single molecule. This combination can lead to synergistic effects, enhancing its biological activity and making it a valuable compound for further research .
Propriétés
IUPAC Name |
3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-3-8-10-7(11-14-8)6-12-4-5-15-9(12)13/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVZVPSKNXMGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN2C=CSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647551.png)
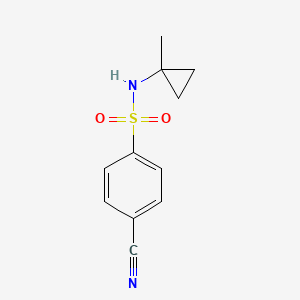
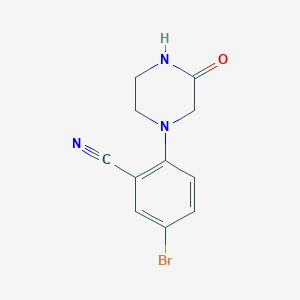
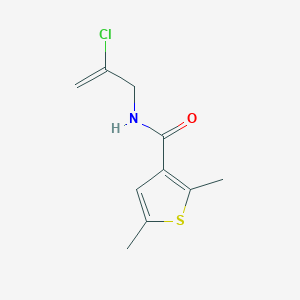
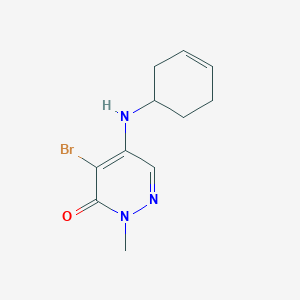
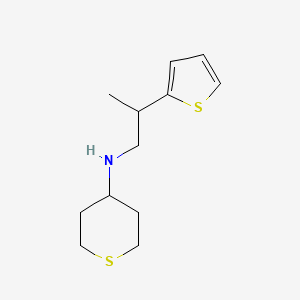
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)
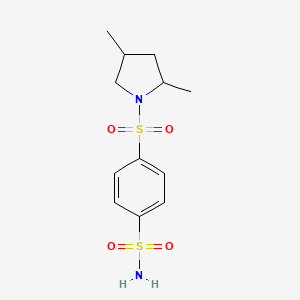
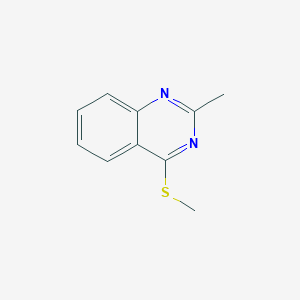
![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
